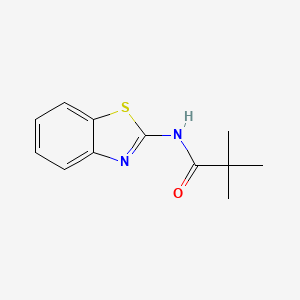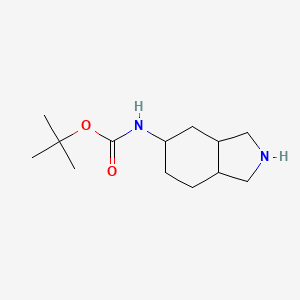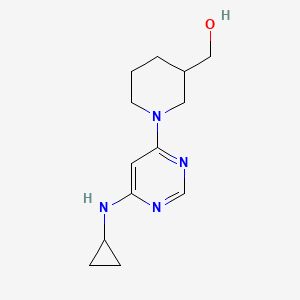
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C13H20N4O . Its IUPAC name is [1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO . This indicates that the compound contains a cyclopropylamino group attached to a pyrimidin-4-yl group, which is further attached to a piperidin-3-yl group. Physical And Chemical Properties Analysis
The compound has an average mass of248.324 Da and a monoisotopic mass of 248.163712 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the compound's utility in synthesizing various heterocyclic compounds. For instance, studies have focused on the synthesis of pyrimidine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. These synthetic strategies often involve cyclization reactions and modifications to introduce different substituents, enhancing the compound's biological activity (Mekuskiene & Vainilavicius, 2006); (Desai, Makwana, & Senta, 2016).
Pharmacokinetic Studies
Some studies have explored the pharmacokinetics, metabolism, and excretion profiles of related compounds, providing insight into how these substances are processed in biological systems. This research is crucial for understanding the safety and efficacy of potential drug candidates derived from this compound (Sharma et al., 2012).
Antibacterial and Antimicrobial Activity
The antimicrobial and antibacterial activities of derivatives synthesized from this compound have been a significant focus. Novel pyrimidine and piperidine containing compounds have shown promise in screening for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure Analysis
Crystallographic studies of compounds derived from "(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol" provide insights into their structural characteristics, which is essential for understanding their chemical behavior and potential for interactions with biological molecules. These studies are foundational for drug design and the development of materials with specific properties (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005).
Anti-Angiogenic and DNA Cleavage Studies
Research into the anti-angiogenic and DNA cleavage activities of novel derivatives has shown significant potential for the treatment of cancer. These studies highlight the therapeutic applications of compounds synthesized from this chemical, focusing on their ability to inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
properties
IUPAC Name |
[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-8-10-2-1-5-17(7-10)13-6-12(14-9-15-13)16-11-3-4-11/h6,9-11,18H,1-5,7-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECTHFQODGPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

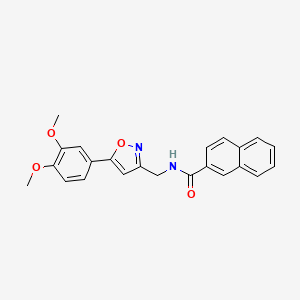
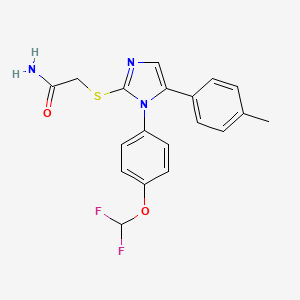
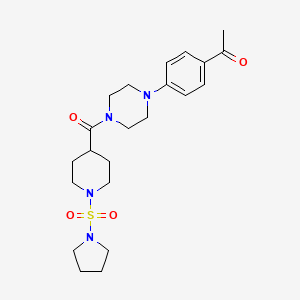
![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)
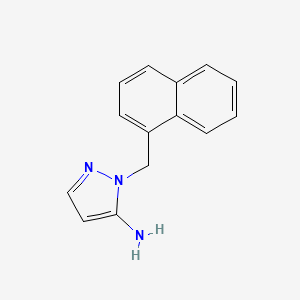
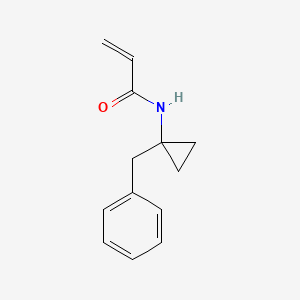
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
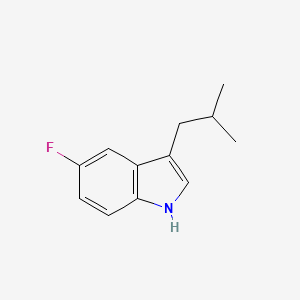
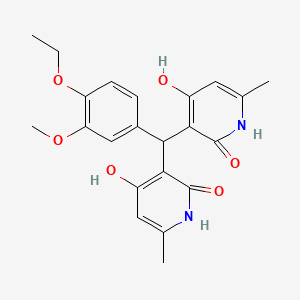
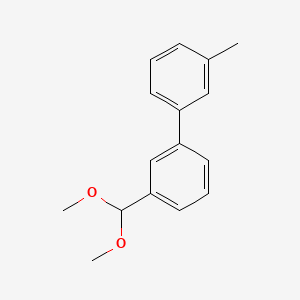
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)
